molecular formula C17H15N5OS B5568639 N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

Cat. No. B5568639
M. Wt: 337.4 g/mol
InChI Key: BBZXTXSFHYFFTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide" involves several key steps, including functionalization reactions and cyclization processes to form the heterocyclic core. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of a pyrazole-3-carboxamide derivative through a high-yield process, showcasing a method to introduce pyrazole and imidazole units (Yıldırım, Kandemirli, & Demir, 2005). Additionally, the construction of imidazo[1,5-a]pyrazines via metalation strategies demonstrates the complexity and versatility of synthetic approaches for such heterocyclic compounds (Board et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using a variety of spectroscopic techniques, including NMR, FT-IR, and mass spectroscopy, which are crucial for confirming the identity and purity of the synthesized molecules. For example, the characterization of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide involved detailed spectroscopic analysis (Senthilkumar, Umarani, & Satheesh, 2021).

Chemical Reactions and Properties

Compounds within this chemical class participate in various chemical reactions, highlighting their reactivity and potential for further chemical modifications. The regioselective metalation of imidazo[1,5-a]pyrazines to afford functionalized derivatives showcases the chemical behavior and reactivity of such molecules (Board et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of these compounds under different conditions. For instance, the crystal and molecular structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was reported, providing insights into the arrangement of molecules in the solid state (Richter et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, are critical for designing further synthetic steps or for the application of these compounds in biological studies. The synthesis of substituted imidazo[1,5-a]pyrazines through metalation strategies highlights the chemical versatility and potential for further functionalization of these heterocyclic cores (Board et al., 2009).

Scientific Research Applications

Synthesis and Functionalization

Research has demonstrated methods for synthesizing and functionalizing derivatives related to the core structure of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide. For instance, studies on the functionalization reactions of pyrazole derivatives reveal insights into the synthesis of various compounds, including those with imidazo and thiazole rings, showcasing the chemical versatility and potential for creating novel molecules with specific properties (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005) 1.

Antimicrobial and Antitumor Activities

Derivatives of the chemical structure have been explored for their antimicrobial and antitumor activities. Thiosemicarbazide derivatives, serving as precursors for the synthesis of various heterocyclic compounds, have shown antimicrobial properties (W. Elmagd, M. Hemdan, S. S. Samy, & A. S. Youssef, 2017) . Moreover, the synthesis of fused and binary 1,3,4-thiadiazoles has been explored for potential antitumor and antioxidant agents, indicating the scope of research in discovering new therapeutic agents (W. Hamama, M. Gouda, Marwa H. Badr, & H. H. Zoorob, 2013) 3.

Antibacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine derivatives have been studied for their antibacterial activity. This research aims to develop new compounds that can effectively combat bacterial infections, with some derivatives showing promising results against various bacterial strains (Pushpalatha Budumuru, Srinivasarao Golagani, & V. S. S. Kantamreddi, 2018) .

DNA Interaction and Gene Expression Control

The interaction of polyamides, including those with imidazole and pyrrole units, with DNA highlights the potential for controlling gene expression. These studies open pathways for developing new therapeutic strategies for treating diseases, including cancer, by targeting specific DNA sequences and regulating gene activity (Sameer Chavda et al., 2010) .

properties

IUPAC Name

N-[(1-benzylpyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c23-16(15-12-21-6-7-24-17(21)20-15)18-8-14-9-19-22(11-14)10-13-4-2-1-3-5-13/h1-7,9,11-12H,8,10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZXTXSFHYFFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CNC(=O)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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